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FPI-2265 Technical Support Center
Disclaimer: The following information is based on publicly available data for FPI-2265, a

targeted alpha therapy investigational drug. The initial request for "FPI-1602" did not yield a

specific therapeutic agent; it is presumed the user was referring to FPI-2265. This guide is

intended for informational purposes for researchers, scientists, and drug development

professionals and should not be considered a substitute for professional medical advice or

official clinical trial protocols.

Frequently Asked Questions (FAQs)
Q1: What is FPI-2265 and what is its mechanism of action?

FPI-2265 is an investigational targeted alpha therapy being developed for the treatment of

metastatic castration-resistant prostate cancer (mCRPC).[1][2] It is a radioconjugate that

consists of a Prostate-Specific Membrane Antigen (PSMA)-targeting small molecule linked to

the alpha-emitting radionuclide Actinium-225 (²²⁵Ac).[1][3][4]

The mechanism of action involves the PSMA-targeting component of FPI-2265 binding to

PSMA, a protein highly expressed on the surface of most prostate cancer cells.[3][5] This

targeted delivery allows the potent alpha particles emitted by ²²⁵Ac to induce double-strand

DNA breaks in the cancer cells, leading to cell death with minimal damage to surrounding

healthy tissue due to the short range of alpha radiation.[3]
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Q2: What are the primary endpoints being evaluated in the clinical trials for FPI-2265?

The primary endpoints for the clinical trials of FPI-2265, such as the TATCIST and AlphaBreak

trials, typically include the frequency, duration, and severity of treatment-emergent adverse

events, and the proportion of participants with a prostate-specific antigen (PSA) decline of at

least 50% (PSA50).[4][6]

Q3: What are some of the common challenges in interpreting PSA response data in patients

treated with radioligand therapies like FPI-2265?

Interpreting PSA response can be complex. Key challenges include:

PSA Flare Phenomenon: An initial increase in PSA levels can sometimes be observed before

a decline, which may not necessarily indicate treatment failure.[7][8]

Discordance with Imaging: PSA levels may not always correlate perfectly with findings on

imaging scans like PET/CT.[8] Clinical decisions should not be based on PSA changes

alone.

Variable Response Timing: The time to a PSA response can vary among patients. A

conclusion about the response is often made after a few cycles of therapy.[7]

Q4: How is treatment response assessed beyond PSA levels for FPI-2265?

Response assessment for radioligand therapies like FPI-2265 is multi-faceted and includes:

PSMA PET/CT Imaging: Serial imaging is used to assess changes in tumor size and PSMA

expression.[9][10]

RECIST Criteria: Response Evaluation Criteria in Solid Tumors (RECIST) are used to

evaluate changes in tumor size based on CT scans.[11]

Prostate Cancer Working Group 3 (PCWG3) Criteria: These guidelines are used to assess

disease progression in bone.[11]

Clinical Assessment: Patient-reported outcomes, such as pain levels and quality of life, are

also important indicators of treatment benefit.[8]
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Troubleshooting Guides
Guide 1: Unexpected Biodistribution on PSMA PET/CT
Imaging

Issue Potential Cause(s)
Troubleshooting/Interpretatio

n

High uptake in non-target

organs (e.g., salivary glands,

kidneys)

This is an expected

physiological uptake as these

organs also express PSMA.[7]

Differentiate physiological

uptake from metastatic disease

based on location and pattern.

No specific troubleshooting is

needed for expected uptake.

Low or no tumor uptake in a

patient with known prostate

cancer

The patient's tumor may not

express PSMA (PSMA-

negative).

Confirm PSMA expression

through biopsy or review of

initial diagnostic PSMA PET

scan. FPI-2265 is not suitable

for PSMA-negative patients.

[10]

Heterogeneous tumor uptake

This reflects the biological

variability within and between

tumors. Some cancer cells

may have lower PSMA

expression.

This is a known challenge. The

presence of PSMA-negative

clones can be a mechanism of

resistance.[12] Consider this

heterogeneity when evaluating

overall treatment response.

Guide 2: Managing and Interpreting Adverse Events
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Adverse Event Common Grade Management/Interpretation

Xerostomia (Dry Mouth) Grade 1-2

This is a common treatment-

related adverse event due to

PSMA expression in salivary

glands.[11] Management

includes symptomatic relief

(e.g., hydration, saliva

substitutes). Discontinuation is

rare for this side effect.[11]

Hematologic Toxicity (e.g.,

Thrombocytopenia, Anemia)
Variable

Can be related to bone marrow

suppression, especially in

patients with extensive bone

metastases.[7][11] Regular

blood count monitoring is

crucial. Dose adjustments or

treatment delays may be

necessary based on severity.

Fatigue Grade 1-2

A common, non-specific side

effect of many cancer

therapies.

Quantitative Data Summary
Table 1: Efficacy of FPI-2265 in the Phase 2 TATCIST
Trial (Interim Data)

Endpoint
Overall Population

(n=20)

Lutetium-naïve

(n=13)

Lutetium-treated

(n=7)

PSA50 Response 50% 61% 42%

Data from an efficacy

analysis of the

TATCIST trial as of

March 1, 2024.[4]
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Table 2: Safety Profile of FPI-2265 in the Phase 2
TATCIST Trial (Safety Analysis Population n=25)

Treatment-Related Adverse Event (TRAE) Incidence

Predominantly Grade 1 or 2 TRAEs Majority of events

Discontinuation due to TRAEs 3 out of 25 patients

Data as of March 1, 2024.[4]

Experimental Protocols
Protocol 1: Patient Selection for FPI-2265 Therapy

Diagnosis: Patients must have a confirmed diagnosis of metastatic castration-resistant

prostate cancer (mCRPC).

Prior Therapies: Patients should have progressed on prior lines of therapy, which may

include androgen receptor pathway inhibitors and taxane-based chemotherapy.[5] Some

trials may enroll patients who have also been treated with ¹⁷⁷Lu-based PSMA radioligand

therapy.[1][4]

PSMA Positivity: All patients must demonstrate PSMA-positive disease on a screening

PSMA PET/CT scan.[6] This is a critical inclusion criterion to ensure the target for the

therapy is present.[10]

Organ Function: Patients must have adequate organ function, as assessed by standard

laboratory tests (e.g., blood counts, liver and kidney function tests).[6]

Protocol 2: FPI-2265 Administration and Dosing
Regimen

Dosing: FPI-2265 is administered intravenously. The dose is calculated based on the

patient's body weight (e.g., in kBq/kg).[4]

Dosing Schedules: Various dosing schedules are being investigated in clinical trials. For

example, the AlphaBreak trial is evaluating regimens such as 50 kBq/kg every 4 weeks, 75
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kBq/kg every 6 weeks, and 100 kBq/kg every 8 weeks.[4]

Treatment Cycles: Treatment is typically administered in multiple cycles, with response

assessment performed at regular intervals.[13]
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Caption: Mechanism of action of FPI-2265.
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Caption: Generalized clinical trial workflow for FPI-2265.
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Caption: Logical relationship for data interpretation in FPI-2265 trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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